molecular formula C18H16N4O4S B11010145 4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11010145
M. Wt: 384.4 g/mol
InChI Key: LNUHYDZBYAOZSQ-UHFFFAOYSA-N
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Description

4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The presence of the nitro group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Phenoxypropyl Group: The phenoxypropyl group is attached via nucleophilic substitution reactions, where the phenoxypropyl halide reacts with the thiadiazole derivative.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It activates caspase-dependent pathways, leading to apoptosis in cancer cells.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16N4O4S/c23-17(13-8-10-14(11-9-13)22(24)25)19-18-21-20-16(27-18)7-4-12-26-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,19,21,23)

InChI Key

LNUHYDZBYAOZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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